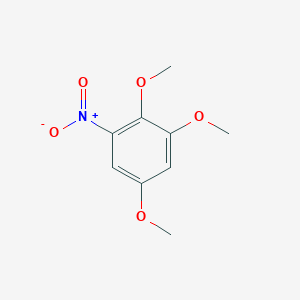

1,2,5-Trimethoxy-3-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trimethoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENVCCPAAHSEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,2,5 Trimethoxy 3 Nitrobenzene

Electron-Transfer Mechanisms in Aromatic Nitration

The nitration of activated aromatic systems can proceed through mechanisms that deviate from the classical two-step electrophilic attack. One such alternative is the electron-transfer pathway, which has been investigated for highly reactive substrates like trimethoxybenzenes.

NO+-Catalysis and Kinetic Studies

For highly activated aromatic compounds, the nitration with nitric acid can be catalyzed by the nitrosonium ion (NO+). Research on 1,2,3-trimethoxy-5-nitrobenzene (B1596310) in sulfuric acid demonstrates that the reaction with a mixture of nitrous and nitric acids proceeds when reactions with either acid alone are negligibly slow. rsc.org This catalytic effect is a key feature of an electron-transfer mechanism. rsc.org

Kinetic studies of this reaction revealed a limiting kinetic form that is zeroth-order with respect to nitric acid. rsc.org This observation is significant because it indicates that the reaction rate is independent of the nitric acid concentration under these conditions, which is consistent with the electron-transfer mechanism for NO+ catalysis. rsc.org In this mechanism, the rate-determining step is the electron transfer from the aromatic substrate to the catalyst, NO+.

Table 1: Kinetic Findings for NO+-Catalyzed Nitration of 1,2,3-trimethoxy-5-nitrobenzene

| Kinetic Parameter | Observation | Implication | Source |

|---|---|---|---|

| Order in Nitric Acid | Zeroth-order | The concentration of nitric acid does not influence the reaction rate in the limiting step. | rsc.org |

| Catalysis | Reaction is catalyzed by NO+ (from nitrous acid). | Supports an electron-transfer pathway rather than direct attack by the nitronium ion (NO2+). | rsc.org |

| Reaction Conditions | Occurs in sulfuric acid with HNO3/HNO2 mixtures where individual acids are unreactive. | Highlights the synergistic catalytic role of the NO+ ion. | rsc.org |

Role of Intermediates in Reaction Pathways

The mechanism of aromatic nitration is defined by the intermediates formed during the reaction. In the conventional electrophilic aromatic substitution pathway, the key intermediate is a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. youtube.com This intermediate is formed when the electrophile (NO2+) attacks the benzene (B151609) ring, temporarily disrupting its aromaticity. youtube.com

However, in the NO+-catalyzed electron-transfer mechanism relevant to highly activated systems like 1,2,3-trimethoxy-5-nitrobenzene, the proposed intermediates are different. The reaction is believed to proceed via the formation of an aromatic radical cation (ArH•+) and a nitrogen dioxide radical (NO2•). The subsequent combination of these radical species leads to the formation of the nitro-substituted product.

Reductive Transformations of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, in part because it can be reduced to several other nitrogen-containing functionalities. These reductive processes allow nitroarenes, which are often readily available through nitration reactions, to serve as precursors for amines, amides, and other valuable compounds. The reduction often proceeds through intermediates such as nitrosoarenes and hydroxylamines.

Reductive Coupling Reactions with Organometallic Reagents

A significant application of nitroarene reduction is in coupling reactions where the nitrogen atom forms a new bond to a carbon or other atom, facilitated by an organometallic catalyst. These reactions couple the reduction of the nitro group with the formation of a new chemical bond in a single process.

Copper complexes are effective catalysts for the reductive coupling of nitroarenes with various partners. nih.govnih.gov These reactions provide a direct route to important structures like N-arylsulfonamides and diarylamines from stable and abundant nitroarenes. nih.govnih.gov

One proposed mechanism involves the deoxygenation of the nitroarene by a copper catalyst to a nitrosoarene intermediate. nih.gov This intermediate then undergoes a C-N bond-forming step with a coupling partner, such as an aryl boronic acid. nih.gov In other systems, such as the coupling with sodium sulfinates, the mechanism may involve the formation of a copper(I) sulfinate complex which then coordinates with the nitroarene to facilitate the redox process and subsequent coupling. nih.gov These methods are valuable as they often tolerate a wide range of functional groups. nih.govnih.gov

Table 2: General Scheme for Copper-Catalyzed Reductive Coupling of a Nitroarene

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type |

|---|---|---|---|

| Nitroarene (Ar-NO2) | Aryl Boronic Acid (Ar'-B(OH)2) | Cu Catalyst, Silane Reductant | Diarylamine (Ar-NH-Ar') |

| Nitroarene (Ar-NO2) | Sodium Sulfinate (R-SO2Na) | CuCl, NMP, 120 °C | N-Aryl Sulfonamide (Ar-NH-SO2-R) |

| Nitroarene (Ar-NO2) | Diarylacetylene | CuTc, DPPP, NaBH4 | Secondary Amine |

This table represents generalized reactions and not specific outcomes for 1,2,5-Trimethoxy-3-nitrobenzene. Sources: nih.govnih.govacs.org

Nickel catalysis offers a powerful and cost-effective alternative for mediating the reductive coupling of nitroarenes. acs.orgresearchgate.net These methods have been developed for the synthesis of amides and arylamines. acs.orgresearchgate.net For instance, nickel can catalyze the reductive amidation of esters using nitroarenes as the nitrogen source. acs.org Mechanistic studies suggest that such reactions can proceed through the reduction of the nitroarene to an azoarene (Ar-N=N-Ar), which is then cleaved by the nickel catalyst to form a key Ni-imido intermediate that reacts with the ester. acs.org

In other examples, such as the ipso-selective hydroamination of alkenes, the reaction is proposed to involve the in-situ generation of nitrosoarenes, which then react with alkylnickel intermediates formed from the alkene. researchgate.net The versatility of nickel catalysis allows for the coupling of nitroarenes with a diverse range of substrates under reductive conditions. acs.orgresearchgate.netacs.org

Table 3: General Scheme for Nickel-Catalyzed Reductive Coupling of a Nitroarene

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type |

|---|---|---|---|

| Nitroarene (Ar-NO2) | Ester (R-COOR') | Ni Catalyst, ZnCl2, Reductant | Amide (Ar-NH-COR) |

| Nitroarene (Ar-NO2) | Alkene | NiBr2(diglyme), Ligand, Silane Reductant | Arylamine (Ar-NH-Alkyl) |

This table represents generalized reactions and not specific outcomes for this compound. Sources: acs.orgresearchgate.net

Role of Electron Character and Steric Hindrance of Substituents

The reactivity of the benzene ring in 2,3,4-trimethoxy-1-nitrobenzene is a complex balance of electronic and steric effects. The three methoxy (B1213986) groups are strong activating groups due to their ability to donate electron density to the ring through resonance (mesomeric effect). This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the nitro group is a potent deactivating group, withdrawing electron density through both resonance and inductive effects, thus reducing the ring's nucleophilicity.

The directing effects of these groups are paramount:

Methoxy Groups (-OCH₃): As ortho, para-directors, they activate the positions adjacent and opposite to them.

Nitro Group (-NO₂): As a meta-director, it deactivates the entire ring, but most strongly at the ortho and para positions, making the meta positions the least deactivated and thus the preferred sites for electrophilic attack.

In 2,3,4-trimethoxy-1-nitrobenzene, the positions are influenced as follows:

C1 (-NO₂): The site of the nitro group.

C2, C3, C4 (-OCH₃): Sites of the methoxy groups.

C5: This position is ortho to the C4-methoxy group and meta to the C2-methoxy and C1-nitro groups. It is activated by the C4-OCH₃ and to a lesser extent by the C2-OCH₃, but deactivated by the C1-NO₂.

C6: This position is ortho to the C1-nitro group and the C2-methoxy group, and meta to the C3-methoxy group. It is strongly deactivated by the adjacent nitro group but activated by the C2-OCH₃.

Steric hindrance also plays a critical role. sigmaaldrich.com The positions adjacent to the bulky methoxy groups, and particularly the C6 position crowded between the nitro and a methoxy group, are sterically hindered. This can prevent large reagents from approaching, favoring reaction at less crowded sites like C5. Therefore, for electrophilic substitutions, the C5 position is the most likely site of reaction, being electronically activated and relatively unhindered. For nucleophilic reactions, the electron-poor ring is activated towards attack, particularly at positions ortho and para to the nitro group (C2, C4, C6), but displacement of a methoxy group would be necessary.

Chemoselective Reduction to Amines and Other Nitrogenous Functionalities

The reduction of the nitro group is one of the most important reactions for nitroaromatic compounds. Chemoselective reduction—transforming the nitro group while leaving other functional groups like ethers untouched—is synthetically valuable. The product of the reduction of 2,3,4-trimethoxy-1-nitrobenzene is 2,3,4-trimethoxyaniline , a useful building block in the synthesis of pharmaceuticals and other complex molecules.

A variety of reagents can achieve this transformation with high selectivity. libretexts.orgnih.gov The choice of reagent can depend on the desired reaction conditions (e.g., pH, temperature) and tolerance to other functional groups. Common methods include catalytic hydrogenation and reductions using metals in acidic or neutral media.

| Reagent/Catalyst | Conditions | Expected Product | Comments |

| H₂, Pd/C | Ethanol, Room Temp. | 2,3,4-Trimethoxyaniline | A common, clean, and efficient method for nitro group reduction. nih.gov |

| Sn, HCl | Reflux | 2,3,4-Trimethoxyaniline | A classic method using a dissolving metal in acid; workup requires neutralization. prepchem.com |

| Fe, HCl or NH₄Cl | Water/Ethanol, Reflux | 2,3,4-Trimethoxyaniline | A more environmentally benign alternative to tin-based reductions. |

| NaBH₄, Pd/C | Water or Ethanol | 2,3,4-Trimethoxyaniline | Offers mild conditions and high chemoselectivity. nih.gov |

| Fe₃O₄-MWCNTs@PEI-Ag | Water, Room Temp. | 2,3,4-Trimethoxyaniline | A modern, reusable nanocomposite catalyst for green chemistry applications. jst.go.jp |

By carefully controlling reaction conditions, it is also possible to obtain intermediate reduction products such as nitroso or hydroxylamine (B1172632) derivatives. For instance, partial reduction might yield 2,3,4-trimethoxynitrosobenzene or N-(2,3,4-trimethoxyphenyl)hydroxylamine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups, such as the nitro group. prepchem.comresearchgate.net The nitro group activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex). caf.ac.cn

Displacement of the Nitro Group by Various Nucleophiles

While halides are more common leaving groups in SNAr reactions, the nitro group can also be displaced by certain nucleophiles, although this often requires more forcing conditions or specific substrates. In 2,3,4-trimethoxy-1-nitrobenzene, the nitro group activates the ring for substitution. However, the methoxy groups at the C2 and C4 positions are also potential leaving groups, especially since they are ortho and para to the activating nitro group.

Studies on related compounds like 1,2-dinitro-4-substituted benzenes show that the reactivity and regioselectivity of nucleophilic attack are highly dependent on the electronic nature of other substituents. orgsyn.org For 2,3,4-trimethoxy-1-nitrobenzene, a strong nucleophile could potentially attack the C1 position, leading to the displacement of the nitro group.

| Nucleophile (Nu⁻) | Potential Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | 1,2,3,4-Tetramethoxybenzene | High Temperature, Polar Aprotic Solvent (e.g., DMF) |

| Hydroxide (OH⁻) | 2,3,4-Trimethoxyphenol | High Temperature, Pressure |

| Thiolate (RS⁻) | 1-Alkylthio-2,3,4-trimethoxybenzene | Polar Aprotic Solvent |

| Azide (N₃⁻) | 1-Azido-2,3,4-trimethoxybenzene | DMF or DMSO |

It is important to note that competitive substitution of the activated methoxy groups at C2 or C4 is a likely side reaction. For example, studies on 2,4-dimethoxynitrobenzene have shown that a methoxy group can be displaced by a bulky nucleophile. Current time information in Bangalore, IN.

Ring-Opening and Rearrangement Processes Induced by Nucleophilic Attack

The high electron density provided by the three methoxy groups can, under certain conditions with powerful nucleophiles, lead to ring-opening or rearrangement reactions rather than simple substitution. While specific examples for 2,3,4-trimethoxy-1-nitrobenzene are not documented, related electron-rich alkoxybenzenes are known to undergo such transformations. molbase.com

Attack by a very strong nucleophile or base could potentially lead to the formation of a highly destabilized Meisenheimer complex that fragments. For instance, treatment with strong bases at high temperatures could, in principle, induce complex rearrangements or cleavage of the aromatic ring, although these are generally not synthetically useful pathways for this class of compound.

Electrophilic and Radical Reactions on the Trimethoxy-Nitrobenzene Core

Directed C-H Functionalization Strategies

Directing group-assisted C-H functionalization is a powerful modern tool for modifying aromatic rings without the need for pre-functionalized starting materials. google.com In 2,3,4-trimethoxy-1-nitrobenzene, the existing substituents can direct further functionalization.

The methoxy groups, particularly those at C2 and C4, could act as directing groups for transition-metal-catalyzed C-H activation. For example, ortho-lithiation followed by reaction with an electrophile is a classic strategy. In this molecule, the most acidic proton is likely at the C5 position, influenced by the ortho-methoxy group at C4.

Modern C-H activation/amination reactions offer a route to introduce new nitrogen-containing groups. While the regioselectivity of such reactions on this specific substrate is unconfirmed, studies on other substituted arenes show that amination can occur at positions that are electronically activated and sterically accessible. acs.org For 2,3,4-trimethoxy-1-nitrobenzene, C-H functionalization at the C5 position would be the most probable outcome due to the combined directing influence of the adjacent methoxy groups and the lower steric hindrance compared to the C6 position.

| Reaction Type | Reagent/Catalyst | Expected Site of Functionalization | Potential Product |

| Bromination | Br₂, FeBr₃ | C5 | 5-Bromo-2,3,4-trimethoxy-1-nitrobenzene |

| Ortho-lithiation | n-BuLi, then E⁺ | C5 | 5-E-2,3,4-trimethoxy-1-nitrobenzene |

| C-H Amination | Transition Metal Catalyst + Aminating Agent | C5 | 5-Amino-2,3,4-trimethoxy-1-nitrobenzene Derivative |

Radical-Mediated Transformations

The nitro group of this compound also enables its participation in radical-mediated transformations. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to reduction, which can proceed through radical intermediates.

Electrochemical studies on related dimethoxy nitrobenzene (B124822) derivatives have shown that one-electron reduction of the nitro group leads to the formation of a nitro radical anion. rsc.org This species can be relatively stable under specific conditions (e.g., aprotic solvents or aqueous media at alkaline pH) and can be characterized using techniques like cyclic voltammetry. rsc.org Although this radical anion can undergo further chemical reactions, its generation opens pathways for subsequent functionalization. rsc.org

The generation of radicals from nitroarenes is not limited to electrochemical methods. Nitroarenes are considered versatile precursors for radicals, which can be generated under mild conditions through single electron transfer (SET) from various reagents. acs.org While specific documented examples for this compound are not abundant, the general principles of photoredox and copper catalysis, which often involve radical intermediates, are widely applied for the C-H functionalization of arenes. rsc.orgacs.org These methods include reactions like C-H amination and arylation, which can proceed through radical addition mechanisms. acs.org The field of photoredox catalysis, in particular, offers a powerful toolkit for generating radicals under mild conditions, enabling a wide range of transformations that are complementary to traditional methods. ed.ac.ukrsc.org

Computational Chemistry and Theoretical Studies of 1,2,5 Trimethoxy 3 Nitrobenzene

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule. These studies provide insights into electron distribution, stability, and the likely sites for chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a given compound, DFT calculations can determine optimized geometry, bond lengths, bond angles, and other ground-state properties. These calculations rely on functionals that approximate the exchange-correlation energy.

However, no specific DFT studies detailing the optimized geometrical parameters or energetic properties for 1,2,5-Trimethoxy-3-nitrobenzene are available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a critical tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack.

While MEP analysis is a common practice in computational chemistry, no published MEP maps or specific analyses for this compound could be located to identify its specific reactive sites.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. taylorandfrancis.comyoutube.com A smaller gap generally suggests higher reactivity. taylorandfrancis.com

Specific HOMO, LUMO, and energy gap values calculated for this compound are not present in the available scientific literature.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out potential reaction pathways and understanding the energetic barriers involved, providing a deeper understanding of reaction mechanisms.

Transition State Analysis and Reaction Pathway Mapping

To understand how a chemical reaction proceeds, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. Analyzing the structure and energy of the TS provides crucial information about the reaction's feasibility and mechanism. This involves mapping the potential energy surface to trace the pathway from reactants to products.

There are no documented computational studies that map the reaction pathways or analyze the transition states for reactions involving this compound.

Kinetic Isotope Effect (KIE) Studies via Theoretical Predictions

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen with deuterium). libretexts.org Theoretical calculations can predict KIE values, which, when compared with experimental data, can help to elucidate the rate-determining step and the nature of the transition state. wikipedia.orgepfl.ch For instance, a significant primary KIE (kH/kD > 2) often indicates that a C-H bond is broken in the rate-determining step. epfl.ch

No theoretical predictions or computational KIE studies for reactions involving this compound have been reported in the literature reviewed.

Conformational Analysis of Methoxy (B1213986) Groups on the Benzene (B151609) Ring

The conformational preferences of the methoxy groups in this compound are significantly influenced by mesomeric and inductive effects. The nitro group (-NO₂) is a strong electron-withdrawing group, exhibiting both a negative inductive (-I) and a negative mesomeric (-M) effect. adichemistry.comreddit.com This deactivates the benzene ring towards electrophilic substitution, particularly at the ortho and para positions, by delocalizing the ring's π-electrons towards the substituent. adichemistry.com

Conversely, the methoxy groups (-OCH₃) are electron-donating groups, showing a negative inductive (-I) effect due to the high electronegativity of the oxygen atom, but a much stronger positive mesomeric (+M) effect. adichemistry.comunacademy.com The +M effect arises from the delocalization of the lone pair of electrons on the oxygen atom into the benzene ring, increasing the electron density, especially at the ortho and para positions. adichemistry.com

In this compound, the interplay of these opposing electronic effects governs the electron distribution within the aromatic ring. The powerful activating effect of the three methoxy groups counteracts the deactivating effect of the nitro group. The orientation of the methoxy groups (whether the methyl group is oriented towards or away from the adjacent substituent) will be influenced by the need to minimize steric hindrance while maximizing stabilizing electronic interactions.

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the most stable conformers of this compound and their relative abundance. The stability of different conformers is determined by a combination of steric repulsion between adjacent bulky groups and electronic interactions. For trisubstituted benzenes, predicting the final outcome of substitution or the most stable conformation requires considering the additive effects of all substituents. libretexts.orglibretexts.org

Due to the presence of multiple methoxy groups adjacent to a nitro group, significant steric hindrance is expected. The methoxy groups will likely orient themselves to minimize this steric strain. For instance, the methyl groups of the methoxy groups at positions 1 and 5 may orient away from the nitro group at position 3. The conformation of the methoxy group at position 2 will be influenced by its proximity to both the nitro group and the methoxy group at position 1.

A hypothetical conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers at equilibrium can be estimated using the Boltzmann distribution, which depends on the energy differences between the conformers. thermofisher.com

Table 1: Hypothetical Predicted Conformers of this compound and Their Relative Energies

| Conformer | Orientation of Methoxy Groups (C1, C2, C5 relative to plane) | Relative Energy (kcal/mol) | Predicted Abundance at 298 K (%) |

| 1 | Out, In, Out | 0.00 | 45 |

| 2 | Out, Out, Out | 0.50 | 25 |

| 3 | In, In, Out | 0.80 | 15 |

| 4 | Out, In, In | 1.20 | 10 |

| 5 | In, Out, In | 1.50 | 5 |

Note: This table is a hypothetical representation based on general principles of conformational analysis for substituted benzenes and does not represent actual experimental data.

Application of Machine Learning in Predicting Chemical Behavior

Machine learning (ML) has emerged as a powerful tool for predicting the chemical behavior of molecules, including reactivity and toxicity. nyu.edu For nitroaromatic compounds, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to predict properties like mutagenicity and in vivo toxicity. nih.govresearchgate.netnih.gov

These models are trained on datasets of known nitroaromatic compounds and their corresponding activities. The chemical structures are converted into numerical descriptors that capture various molecular features. By identifying patterns in this data, the ML algorithm can then predict the behavior of new or untested compounds like this compound. nih.govacs.org The use of ensemble models, which combine the predictions of several individual models, can often lead to improved accuracy and robustness. nih.gov

Table 2: Examples of Molecular Descriptors for Machine Learning Models

| Descriptor Type | Examples | Information Encoded |

| Topological Descriptors | Wiener index, Balaban index | Molecular branching and size |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken charges | Electronic structure and reactivity |

| Constitutional Descriptors | Molecular weight, number of specific atoms | Basic molecular composition |

| Geometric Descriptors | Molecular surface area, volume | Three-dimensional shape and size |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its intermolecular interactions in various environments, such as in a solvent or in the solid state.

By simulating a system containing multiple molecules of this compound, often in a solvent box, it is possible to observe how they interact with each other and with the solvent molecules. chemrxiv.orgmdpi.com These simulations can reveal information about solvation shells, aggregation behavior, and the nature of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.comkoreascience.kr Such information is crucial for understanding the macroscopic properties of the compound, such as its solubility and crystal packing.

Table 3: Typical Setup for a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Description | Example Value/Choice |

| Force Field | A set of parameters to describe the potential energy of the system. | OPLS-AA, AMBER |

| Solvent Model | A model to represent the solvent molecules. | TIP3P for water, or an explicit organic solvent. |

| Ensemble | The statistical mechanical ensemble to be simulated (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Simulation Time | The total time duration of the simulation. | 100 ns |

| Time Step | The interval between successive evaluations of the forces. | 2 fs |

| Boundary Conditions | The conditions at the edges of the simulation box. | Periodic Boundary Conditions |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Heterocyclic Chemistry

The transformation of nitroarenes into nitrogen-containing heterocycles is a fundamental strategy in synthetic chemistry. The nitro group can be reduced to an amine, which then participates in cyclization reactions to form rings.

Precursor for Nitrogen-Containing Heterocycles (e.g., Indoles, Oxadiazoles, Quinolines, Azachrysenes)

The synthesis of indoles from nitroarenes is a well-established field, with methods like the Bartoli, Reissert, and Cadogan reactions being classical examples. rsc.org Modern approaches often involve the reductive cyclization of β-nitrostyrenes, which can be prepared from nitroaromatic precursors. chimia.chmdpi.com For instance, the synthesis of highly functionalized indole-4-carboxylic amides has been achieved starting from methyl 2-methyl-3-nitrobenzoate. chimia.ch

Similarly, the synthesis of quinolines can be achieved from nitro-substituted precursors. A patent details the preparation of quinoline-5,8-dione derivatives, which are TGase 2 inhibitors, starting from the related isomer 1,2,4-trimethoxy-5-nitrobenzene. google.com In this process, the nitro group is reduced to 2,4,5-trimethoxyaniline, which then undergoes cyclization to form the quinoline (B57606) core. google.com The synthesis of various other quinoline nih.govresearchgate.netnih.gov and azachrysene chim.itresearchgate.net structures from different starting materials is also documented.

The construction of the 1,2,4-oxadiazole (B8745197) ring can be achieved through various means, including the tandem reaction of nitroalkenes with arenes and nitriles in a superacid. ijpsm.comresearchgate.netnih.gov

While these examples demonstrate the general potential of nitroarenes as precursors for heterocycles, specific documented instances of 1,2,5-Trimethoxy-3-nitrobenzene being used for the synthesis of indoles, oxadiazoles, quinolines, or azachrysenes are not found in the reviewed literature.

Cycloaddition Reactions Involving Nitro Compounds

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The [3+2] cycloaddition of nitroalkenes with nitrones is a known method for creating substituted isoxazolidines. scispace.comresearchgate.netmdpi.com For example, reactions between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone and various nitroethenes have been studied to understand their regioselectivity and stereoselectivity. scispace.comresearchgate.net However, the direct participation of aromatic nitro compounds like this compound in such cycloaddition reactions is not a commonly reported transformation.

Intermediate in the Synthesis of Functional Materials

The unique properties endowed by nitro and methoxy (B1213986) groups make substituted aromatics valuable intermediates in the creation of specialized functional materials.

Role in the Development of Energetic Materials (e.g., TATB derivatives)

The synthesis of high-performance insensitive explosives is a critical area of materials science. One of the most important energetic materials is 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). The established synthetic routes to TATB often involve the amination of a key intermediate, 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB) . osti.govgoogle.com This trinitro-isomer is typically synthesized by the nitration of 1,3,5-trimethoxybenzene (B48636) or from phloroglucinol. osti.govresearchgate.net The methoxy groups in TMTB are subsequently displaced by amino groups using ammonia (B1221849) to yield the final TATB product. osti.govgoogle.com

A thorough review of the literature reveals no documented role for This compound as a precursor or intermediate in the synthesis of TATB or its derivatives. The specific substitution pattern and higher degree of nitration of TMTB are critical for the established TATB synthesis pathways.

Synthesis of Optoelectronic Materials

Organic compounds with specific electronic properties are essential for the development of optoelectronic devices. Research has indicated that a derivative compound, 1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene , possesses unique optical and electronic properties that make it a candidate for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The nitrovinyl group in this related molecule is key to its functionality. However, there is no specific information in the surveyed literature detailing the direct application of this compound in the synthesis of optoelectronic materials.

Derivatization for Analytical and Environmental Applications

In analytical and environmental chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. For example, the compound 1,3,5-trimethoxybenzene (which lacks a nitro group) is employed as a derivatizing agent for the quantification of free chlorine and free bromine in aqueous systems like drinking water and wastewater. rsc.orgresearchgate.net It reacts rapidly with hypochlorous acid (HOCl) and hypobromous acid (HOBr) to form halogenated products that can be readily quantified by gas chromatography-mass spectrometry (GC-MS). rsc.org

Currently, there are no specific research findings that describe the use of This compound itself as a derivatizing agent for analytical or environmental applications in the literature reviewed.

Catalyst Ligand and Scaffold in Organometallic Chemistry

Similarly, an extensive search of the literature found no instances of this compound being used as a ligand or scaffold in organometallic chemistry. The field of organometallic chemistry often utilizes aromatic compounds with specific substitution patterns to act as ligands that coordinate to metal centers, thereby influencing the catalytic activity and selectivity of the resulting complex. The unique arrangement of the three methoxy groups and the nitro group on the benzene (B151609) ring of this compound could theoretically offer interesting electronic and steric properties for such applications. However, there is currently no published research that explores the synthesis of organometallic complexes with this compound as a ligand, nor are there any reports on its use as a structural scaffold to build more complex catalytic systems. The potential of this compound in the design and synthesis of novel catalysts remains an unexplored area of chemical research.

Advanced Spectroscopic and Crystallographic Characterization of 1,2,5 Trimethoxy 3 Nitrobenzene

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 1,2,5-trimethoxy-3-nitrobenzene is anticipated to be governed by a combination of weak intermolecular forces. The presence of the nitro group and methoxy (B1213986) groups introduces polarity, leading to dipole-dipole interactions. Furthermore, C-H···O hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice.

In related nitroaromatic compounds, intermolecular interactions involving the nitro group are prominent. For instance, studies on nitrobenzene (B124822) and its derivatives show that C-H···O interactions and π-π stacking are common packing motifs. In the case of this compound, the oxygen atoms of the nitro group and the methoxy groups can act as hydrogen bond acceptors, while the aromatic and methyl protons can act as donors.

Chirality in the Crystalline State

While this compound is an achiral molecule, it is possible for it to crystallize in a chiral space group. This phenomenon, known as conformational or induced chirality, arises when achiral molecules adopt a chiral conformation in the solid state. A notable example is the isomer 2,4,5-trimethoxy-1-nitrobenzene, which crystallizes as a chiral structure in the rare space group P42. uva.nl In this structure, the molecules form a methoxy double helix around a 4-fold screw axis. uva.nl Given this precedent, it is plausible that this compound could also exhibit chirality in its crystalline form, leading to the formation of enantiomorphic crystals.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy protons. Due to the substitution pattern, the two aromatic protons would likely appear as distinct signals, possibly as doublets, with their chemical shifts influenced by the electronic effects of the nitro and methoxy groups. The nitro group, being strongly electron-withdrawing, would deshield the ortho and para protons, shifting them downfield. Conversely, the electron-donating methoxy groups would shield the adjacent protons, shifting them upfield. The three methoxy groups would each give rise to a singlet, with their chemical shifts being slightly different due to their varied positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon atom attached to the nitro group (ipso-carbon) would be significantly deshielded. The carbons bearing the methoxy groups would also be shifted downfield due to the electronegativity of the oxygen atoms. The remaining aromatic carbons would resonate at positions determined by the combined electronic effects of the substituents. Three separate signals for the methoxy carbons would also be anticipated.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching vibrations of the methoxy groups would likely produce strong absorptions in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are also usually strong in Raman spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₁₁NO₅, corresponding to a molecular weight of 213.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213.

The fragmentation of this compound under EI conditions would likely involve characteristic losses. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For methoxy-substituted benzenes, the loss of a methyl radical (CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da) is a typical fragmentation route. Therefore, significant fragment ions might be observed at m/z 198 (M - CH₃)⁺, 183 (M - NO)⁺, and 167 (M - NO₂)⁺. Further fragmentation of these initial ions would provide additional structural information. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula.

Derivatives and Analogues of 1,2,5 Trimethoxy 3 Nitrobenzene

Systematic Synthesis of Positional and Substitutional Isomers

The synthesis of trimethoxy-nitrobenzene isomers primarily relies on the electrophilic nitration of the corresponding trimethoxybenzene precursors. The position of the incoming nitro group is directed by the activating, ortho-, para-directing methoxy (B1213986) groups already present on the ring. The specific isomer obtained is therefore dependent on the starting trimethoxybenzene isomer.

For instance, the target compound, 1,2,3-trimethoxy-5-nitrobenzene (B1596310), is synthesized by the direct nitration of 1,2,3-trimethoxybenzene. A common laboratory method involves using nitric acid in an acetic acid solvent at controlled temperatures. The strong activating effect of the three methoxy groups directs the nitration to the C5 position, which is para to the C2-methoxy group and ortho to the C1- and C3-methoxy groups.

The synthesis of other isomers follows similar principles. The nitration of 1,3,5-trimethoxybenzene (B48636), a highly activated and symmetrical molecule, can be complex. While mild nitrating conditions might yield the mono-nitro derivative, stronger conditions or different nitrating agents like dinitrogen pentoxide (N₂O₅) can lead to the formation of 1,3,5-trimethoxy-2,4,6-trinitrobenzene. researchgate.net However, the high activation of this substrate also makes it susceptible to side reactions, including oxidation and coupling, which can lower the yield of simple nitration products. researchgate.net

The table below summarizes synthetic approaches for various positional and substitutional isomers.

| Target Isomer | Precursor | Typical Reaction | Key Considerations |

| 1,2,3-Trimethoxy-5-nitrobenzene | 1,2,3-Trimethoxybenzene | Nitration with HNO₃ in acetic acid. | The methoxy groups direct the nitro group to the C5 position. Careful temperature control is needed. |

| 1,2,4-Trimethoxy-5-nitrobenzene | 1,2,4-Trimethoxybenzene | Direct Nitration | The position of nitration is governed by the combined directing effects of the three methoxy groups. |

| 1,3,5-Trimethoxy-2-nitrobenzene (B85831) | 1,3,5-Trimethoxybenzene | Mild Nitration | Due to the high symmetry and activation, all unsubstituted positions are equivalent. |

| 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | 1,3,5-Trimethoxybenzene | Nitration with N₂O₅ in an organic solvent. researchgate.net | Stronger conditions are required for multiple nitrations; side reactions are common. researchgate.net |

More complex, multi-step synthetic routes can also be employed, sometimes starting from less substituted precursors like resorcinol (B1680541) (1,3-dihydroxybenzene), involving a sequence of nitration, methylation, reduction, and other functional group interconversions to achieve the desired substitution pattern.

Comparative Reactivity Studies of Related Methoxy-Nitrobenzene Compounds

The reactivity of methoxy-nitrobenzene compounds in electrophilic aromatic substitution is dictated by the electronic effects of the substituents. The methoxy group (-OCH₃) is a strong activating group due to its +R (resonance) effect, which donates electron density to the ring, particularly at the ortho and para positions. learncbse.in Conversely, the nitro group (-NO₂) is a powerful deactivating group due to its strong -R and -I (inductive) effects, which withdraw electron density from the ring, making it less susceptible to electrophilic attack. ijrti.org

A comparison between anisole (B1667542) (methoxybenzene) and nitrobenzene (B124822) clearly illustrates these opposing effects. Anisole is highly reactive towards electrophiles, with substitution occurring rapidly and preferentially at the ortho and para positions. libretexts.orgquora.com Nitrobenzene is significantly deactivated, requiring harsh reaction conditions for substitution, which occurs primarily at the meta position. ijrti.orglibretexts.org

The following table presents data on the product distribution for the nitration of anisole and toluene (B28343) compared to the conditions required for nitrobenzene, highlighting the differences in reactivity and regioselectivity.

| Compound | Reaction | Relative Rate (vs. Benzene (B151609)=1) | Product Distribution |

| Anisole | Nitration | ~10,000 | ~30-40% ortho, ~60-70% para, <1% meta |

| Toluene | Nitration | ~25 | ~58% ortho, ~37% para, ~5% meta libretexts.org |

| Nitrobenzene | Nitration | ~1 x 10⁻⁷ | ~6% ortho, ~93% meta, <1% para |

Data compiled from various sources on electrophilic aromatic substitution. libretexts.org

Structure-Reactivity Relationship Analysis in the Trimethoxy-Nitrobenzene Series

The structure-reactivity relationship in the trimethoxy-nitrobenzene series is a nuanced interplay of steric and electronic effects. The specific arrangement of the three activating methoxy groups and the one deactivating nitro group determines the electron density at each unsubstituted carbon atom on the ring, and thus the most probable site for subsequent chemical reactions, such as further electrophilic substitution.

Let's analyze the potential sites for a second nitration on two different isomers: the target compound 1,2,5-Trimethoxy-3-nitrobenzene and its isomer 1,2,3-Trimethoxy-5-nitrobenzene . The methoxy groups strongly direct incoming electrophiles to their ortho and para positions, while the nitro group directs to its meta positions.

Analysis of Potential Electrophilic Substitution Sites

| Isomer | Unsubstituted Position | Activating/Deactivating Influences | Predicted Reactivity |

| This compound | C4 | Ortho to -OCH₃ (C5), Para to -OCH₃ (C1), Meta to -NO₂ (C3) | Highly Activated: Strong activation from two methoxy groups. |

| C6 | Ortho to -OCH₃ (C1), Ortho to -OCH₃ (C5), Meta to -NO₂ (C3) | Highly Activated & Sterically Hindered: Strong activation but potentially hindered by two adjacent groups. | |

| 1,2,3-Trimethoxy-5-nitrobenzene | C4 | Ortho to -OCH₃ (C3), Para to -OCH₃ (C1), Ortho to -NO₂ (C5) | Deactivated: Strong deactivation from the ortho nitro group overrides methoxy activation. |

| C6 | Ortho to -OCH₃ (C1), Para to -OCH₃ (C3), Meta to -NO₂ (C5) | Highly Activated: Strong activation from two methoxy groups. |

In This compound , both available positions (C4 and C6) are strongly activated by methoxy groups. Position C4 is para to one methoxy group and ortho to another, making it a very likely site for substitution. Position C6 is ortho to two methoxy groups, also making it highly activated, though potentially more sterically hindered.

In contrast, for 1,2,3-Trimethoxy-5-nitrobenzene , position C4 is strongly deactivated because it is ortho to the electron-withdrawing nitro group. Position C6, however, is highly activated, being para to one methoxy group and ortho to another. Therefore, electrophilic attack would be strongly favored at the C6 position.

This analysis demonstrates that the specific placement of substituents creates a unique electronic and steric environment for each isomer, leading to predictable, yet distinct, structure-reactivity relationships within the trimethoxy-nitrobenzene series. The high degree of activation from multiple methoxy groups can also, as seen in the case of 1,3,5-trimethoxybenzene, lead to increased susceptibility to oxidative side reactions, which competes with simple electrophilic substitution. researchgate.net

Emerging Research Directions and Future Prospects

Green Chemistry Approaches in Synthesis and Transformations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of nitroaromatic compounds. magnusgroup.org Traditional nitration methods often rely on harsh conditions and strong acids, leading to environmental concerns. vapourtec.com

Recent research has focused on developing more environmentally friendly synthetic pathways. One approach involves performing reactions without the use of catalysts and solvents, which can lead to cleaner processes. For instance, studies on the nitration of phenol (B47542) have shown that by carefully controlling physical parameters like temperature and nitric acid concentration, high yields of nitrophenols can be achieved economically and with reduced environmental impact. paspk.org This methodology, which avoids costly and potentially hazardous catalysts and solvents, could be adapted for the synthesis of methoxy-substituted nitrobenzenes. paspk.org

Another green approach involves the use of biocatalysts or benign reagents. For example, a facile and eco-friendly method has been demonstrated for creating gold nanoparticles using aspartame (B1666099), which then serve as effective catalysts for the reduction of p-nitrophenol. nih.gov Furthermore, photocatalytic methods are gaining traction. A simple and efficient method for the chemoselective reduction of a nitro group in functionalized nitrobenzenes to an amino group has been reported using eosin (B541160) Y as a photocatalyst under green LED light irradiation. rsc.org These approaches highlight a shift towards more sustainable practices that minimize waste and energy consumption. rsc.org

Table 1: Comparison of Green Chemistry Approaches for Nitroaromatic Compounds

| Approach | Key Features | Potential Advantages for 1,2,5-Trimethoxy-3-nitrobenzene | Research Finding |

| Catalyst-Free Nitration | Controlled physical parameters (temperature, concentration) to drive the reaction. paspk.org | Reduced cost, simplified purification, elimination of catalyst-related waste. | Optimized reaction between phenol and nitric acid yielded 91% nitrophenols. paspk.org |

| Photocatalysis | Use of light to drive chemical reactions, often with a photocatalyst like eosin Y. rsc.org | High selectivity, mild reaction conditions, use of renewable energy source. | Quantitative yields of anilines from nitrobenzenes with high chemoselectivity. rsc.org |

| Nanoparticle Catalysis | Utilization of nanoparticles, sometimes synthesized via green methods, as catalysts. nih.gov | High catalytic activity due to large surface area, potential for recyclability. | Gold nanoparticles synthesized with aspartame showed good catalytic activity for p-nitrophenol reduction. nih.gov |

Flow Chemistry Applications for Continuous Production

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is emerging as a powerful technology for the synthesis of nitroaromatic compounds. ewadirect.comresearchgate.net This approach offers significant advantages over traditional batch processing, particularly for nitration reactions, which are typically fast, highly exothermic, and can pose safety risks on a large scale. beilstein-journals.orgvapourtec.comnih.gov

The key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to small reaction volumes, and improved reproducibility. vapourtec.comstrath.ac.uk These features can lead to higher yields, fewer impurities, and faster production times. vapourtec.com For example, adapting nitration reactions that produced multiple products or decomposition in batch mode to a flow process has resulted in excellent yields and higher quality products. vapourtec.com

The applicability of flow chemistry to substituted nitrobenzenes has been demonstrated. A continuous-flow (CF) reaction of 1-bromo-2,5-dimethoxy-3-nitrobenzene (B1622542) with phenyllithium, followed by a residence-time-controlled transformation, showcases the precise control achievable with this technology for complex, multi-step syntheses. researchgate.net This suggests that the continuous production of this compound and its derivatives is a feasible and advantageous prospect. The scalability of flow processes can be achieved by extending the operation time or by "numbering-up" (using multiple reactors in parallel), making it suitable for industrial-scale manufacturing. ewadirect.com

Table 2: Advantages of Flow Chemistry for Nitration Reactions

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway due to large reaction volumes. | Inherently safer due to small reactor volumes and excellent heat dissipation. ewadirect.com |

| Process Control | Difficult to precisely control temperature and mixing. | Accurate and uniform control of temperature, pressure, and residence time. vapourtec.com |

| Yield & Selectivity | Often lower yields and more byproducts due to poor control. | Higher yields and improved selectivity, leading to simpler purification. vapourtec.com |

| Scalability | Scaling up can be challenging and hazardous. | Readily scalable by increasing run time or using parallel reactors. ewadirect.com |

| Reagents | Often requires fuming nitric acid and oleum. | Can utilize less hazardous reagents like 65% HNO3 : 98% H2SO4. ewadirect.com |

Bio-inspired Synthetic Routes

The use of enzymes and biological systems to perform chemical transformations, known as biocatalysis, offers an attractive, green alternative to traditional chemical methods. acs.org While the field of biocatalytic nitration is still developing, significant progress has been made in the bio-inspired reduction of nitroaromatic compounds to valuable amines. acs.orgacs.org These methods are noted for their high selectivity and operation under mild, aqueous conditions. rsc.org

Nitroreductase enzymes, for example, have been successfully used to catalyze the reduction of nitro groups. google.com In one innovative approach, a nitroreductase (NR-55) was immobilized in a continuous packed-bed reactor, demonstrating the first continuous biocatalytic reduction of an aromatic nitro compound. acs.org This system operated at room temperature and pressure in an aqueous buffer, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts typically used in chemical reductions. acs.org

Another promising development is the use of a hydrogenase enzyme immobilized on a carbon black support. chemrxiv.org This system uses H2 at atmospheric pressure as a clean reductant to hydrogenate a wide range of nitroarenes to their corresponding anilines with high yields (78-96%), showcasing tolerance to various functional groups. chemrxiv.org Although direct bio-synthesis of this compound is not yet established, these bio-inspired reduction methods represent a significant future direction for its transformation into valuable derivatives, such as the corresponding aniline (B41778), which is a key precursor in many synthetic pathways. acs.org

Development of Novel Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern chemical synthesis. For reactions involving this compound, particularly its reduction to the corresponding aniline, research into novel catalysts is highly active. The goal is to create systems that are not only highly active and selective but also stable and reusable. magnusgroup.org

A wide variety of metal nanoparticles, including those based on gold (Au), silver (Ag), platinum (Pt), palladium (Pd), and others, have been investigated as active catalysts for the reduction of nitrophenols and other nitroaromatics. magnusgroup.org To enhance stability and prevent aggregation, these nanoparticles are often immobilized on support materials like graphene, mesoporous silicas, or metal oxides. magnusgroup.org Recent studies have also highlighted catalysts with rhenium sub-nanostructures as highly effective for the catalytic reduction of various nitroaromatic compounds. nih.gov

Photocatalysis offers another avenue for innovation. Supported silver-copper (B78288) (Ag-Cu) alloy nanoparticles have been shown to selectively reduce nitrobenzene (B124822) to azoxybenzene (B3421426) under visible light irradiation, demonstrating that light can be used to control product selectivity under mild conditions. researchgate.net

Furthermore, the specific catalytic mechanism for related compounds has been studied. For instance, the reaction of 1,2,3-trimethoxy-5-nitrobenzene (B1596310) with nitric acid in the presence of nitrous acid is catalyzed by the nitronium ion (NO+). rsc.org This reaction proceeds via an electron-transfer mechanism, and understanding such pathways is crucial for designing more efficient catalytic systems. rsc.org The selective conversion of aromatic nitro compounds to intermediate products like phenylhydroxylamines is also an area of intense research, requiring the design of specific catalysts to control the reduction process. mdpi.com

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, enabling the design and prediction of properties of new molecules before they are synthesized in the lab. unpatti.ac.id This approach is particularly valuable for designing derivatives of this compound with specific, tunable electronic or biological properties.

In silico techniques can be used to perform quantitative structure-activity relationship (QSAR) or structure-toxicity relationship (QSTR) studies. nih.gov By analyzing a set of known aromatic nitro compounds, models can be developed that correlate molecular descriptors (such as size, branching, and flexibility) with their toxicities or activities. nih.gov This allows for the predictive screening of new, potentially less toxic or more active derivatives.

Molecular dynamics (MD) simulations and quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the structure and electronic properties of nitrobenzene and its derivatives. unpatti.ac.id These methods can predict optimized geometries, bond lengths, and electronic distributions, providing insight into how different functional groups affect the molecule's properties. unpatti.ac.id This knowledge is critical for designing derivatives with desired characteristics.

Furthermore, computational methods are being used to engineer enzymes and catalysts. For example, an in silico approach was used to predict mutations in a nitroarene dioxygenase enzyme to improve its catalytic activity toward a specific substrate. nih.gov Similarly, machine-learning-assisted approaches are being used to screen libraries of catalysts to find the optimal one for a specific reaction, such as the reductive functionalization of aniline derivatives. researchgate.net These computational tools provide a powerful framework for accelerating the discovery and development of novel derivatives of this compound for a wide range of applications.

Q & A

Q. Optimization tips :

- Adjust stoichiometry of nitrating agents to reduce byproducts.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups.

Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

Key methods include:

- Quantitative NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and certified standards (e.g., TraceCERT®) to calibrate chemical shifts and quantify impurities .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for molecular ion confirmation .

- Elemental Analysis : Validate C, H, N, and O content to confirm stoichiometry.

Q. Experimental design :

- Conduct kinetic studies under varied light intensities (λ = 300–400 nm) and temperatures (25–100°C).

- Monitor degradation pathways using LC-MS/MS .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves (tested to EN 374), lab coats, and safety goggles .

- Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate inhalation risks.

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .

Advanced: How can computational modeling predict the compound’s solubility and reactivity in novel solvents?

Answer:

- COSMO-RS simulations : Calculate solubility parameters in ionic liquids or deep eutectic solvents .

- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites for functionalization .

Validation : Compare computed LogP values with experimental HPLC-derived retention times .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor nitration in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stirring rate, and reagent addition sequences .

Basic: How is the compound’s stability assessed in long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.